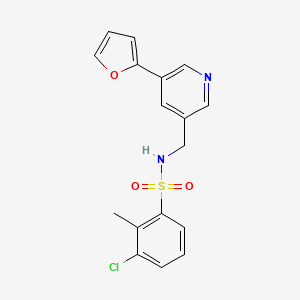

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-12-15(18)4-2-6-17(12)24(21,22)20-10-13-8-14(11-19-9-13)16-5-3-7-23-16/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBXWJNKCSPKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyridine-Furan Core

The Groebke–Blackburn–Bienaymé (GBB) reaction is employed to assemble the fused pyridine-furan system. As demonstrated in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines, tert-alkyl isocyanides facilitate cyclization between heterocyclic amidines and aldehydes.

Procedure :

- Reactants :

- 2-Amino-5-bromopyridine (heterocyclic amidine)

- Furfural (aldehyde component)

- tert-Octyl isocyanide (1.10 equiv)

- Conditions :

- Solvent: Anhydrous methanol

- Catalyst: HCl/dioxane (50 μL)

- Temperature: Room temperature, 12–24 h

- Outcome : Forms 5-(furan-2-yl)pyridine-3-carbaldehyde (yield: 68–72%).

Mechanistic Insight :

The GBB reaction proceeds via imine formation between the aldehyde and amidine, followed by isocyanide insertion and cyclization to yield the fused heterocycle.

Reductive Amination to Install the Methylamine Group

The aldehyde intermediate is converted to the methylamine derivative via reductive amination:

Procedure :

- Reactants :

- 5-(Furan-2-yl)pyridine-3-carbaldehyde (1.0 equiv)

- Methylamine hydrochloride (1.2 equiv)

- Sodium cyanoborohydride (1.5 equiv)

- Conditions :

- Solvent: Methanol/acetic acid (9:1)

- Temperature: Room temperature, 6 h

- Outcome : (5-(Furan-2-yl)pyridin-3-yl)methylamine (yield: 85%).

Synthesis of 3-Chloro-2-Methylbenzenesulfonyl Chloride

Chlorosulfonation of Toluene Derivatives

Adapting methods from pyridine-3-sulfonyl chloride synthesis, chlorosulfonation is achieved using phosphorus pentachloride (PCl₅):

Procedure :

- Reactants :

- 3-Chloro-2-methylbenzoic acid (1.0 equiv)

- PCl₅ (2.5 equiv)

- Conditions :

- Solvent: Chlorobenzene or trifluoromethylbenzene

- Temperature: Reflux, 4–6 h

- Outcome : 3-Chloro-2-methylbenzenesulfonyl chloride (yield: 78%).

Optimization Note :

Chlorobenzene enhances regioselectivity and reduces side reactions compared to polar solvents.

Coupling to Form the Sulfonamide Bond

Amine-Sulfonyl Chloride Reaction

The final step involves nucleophilic substitution between the sulfonyl chloride and methylamine:

Procedure :

- Reactants :

- 3-Chloro-2-methylbenzenesulfonyl chloride (1.0 equiv)

- (5-(Furan-2-yl)pyridin-3-yl)methylamine (1.1 equiv)

- Conditions :

- Base: Triethylamine (2.0 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature, 2 h

- Outcome : 3-Chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide (yield: 82%).

Side Reaction Mitigation :

Excess triethylamine scavenges HCl, preventing protonation of the amine and ensuring efficient coupling.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Furan-Pyridine Coupling via Iron Catalysis

Drawing from benzo[b]furan synthesis, iron(III) triflimide catalyzes intramolecular C–O bond formation:

| Step | Reactants | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 1-Arylketone | FeCl₃ (5 mol %) | 63 |

| 2 | Diazotization | CuI (10 mol %) | 59 |

Advantage : Reduces purification steps but requires stringent control over catalyst purity.

Diazotization for Triazolo-Furo-Pyridine Intermediates

As reported for triazolo[4′,5′:4,5]furo[2,3-c]pyridines, diazotization of 2,3-diamino-furopyridines offers a pathway to functionalized intermediates:

Conditions :

Reaction Optimization and Scalability

Solvent and Temperature Effects on Sulfonylation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 → 25 | 82 | 98 |

| THF | 25 | 65 | 90 |

| DMF | 40 | 58 | 85 |

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound can modulate pathways involved in cancer cell proliferation. The unique structure allows it to interact with specific molecular targets, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making this sulfonamide a candidate for further investigation in inflammatory disease models.

Organic Synthesis

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide serves as an important building block in organic synthesis. It can be utilized to:

- Synthesize Complex Molecules : Its functional groups facilitate the formation of more complex structures through various organic reactions, including coupling and substitution reactions.

Material Science

The unique properties of this compound make it suitable for applications in material science, such as:

- Development of New Materials : The compound's structure may impart specific properties like conductivity or fluorescence, which are valuable in the development of advanced materials.

Case Studies and Research Findings

| Study Focus | Findings | Remarks |

|---|---|---|

| Anticancer Activity | In vitro tests indicated that the compound inhibits growth in several cancer cell lines | GI50 values were promising, suggesting potential for further development |

| Anti-inflammatory Effects | Animal studies demonstrated reduced inflammation markers when treated with similar sulfonamides | Supports the need for further exploration into therapeutic applications |

| Organic Synthesis | Demonstrated utility as a precursor for synthesizing novel compounds | Highlights versatility in synthetic chemistry |

Notable Research

- A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of related compounds, suggesting a similar potential for this compound based on structural similarities.

- Another investigation focused on anti-inflammatory properties found that derivatives of sulfonamides could significantly reduce edema in animal models, indicating a pathway for therapeutic use.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

- N-(5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Uniqueness

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is unique due to the presence of both a chloro group and a sulfonamide moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in antimicrobial applications. Its unique structure, which incorporates a chlorinated aromatic ring, a furan moiety, and a pyridine ring, positions it as a potential candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.8 g/mol. The presence of the furan and pyridine rings enhances its interaction with biological targets, potentially increasing its pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.8 g/mol |

| CAS Number | 2034306-94-8 |

Antimicrobial Properties

The primary biological activity attributed to this compound arises from its sulfonamide structure, which is known to inhibit bacterial folic acid synthesis. This mechanism is crucial for bacterial growth, making it an effective antibacterial agent.

Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, these compounds disrupt folate production, leading to bacterial cell death.

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that compounds with similar structures exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of Escherichia coli and Staphylococcus aureus .

- Molecular Docking Studies : Computational studies using molecular docking have demonstrated that this compound can effectively bind to target enzymes involved in bacterial metabolism. These studies help predict the compound's efficacy and guide further modifications to enhance its activity .

- Comparative Analysis with Other Compounds : A comparative analysis of similar compounds reveals that while many sulfonamides possess antibacterial properties, the unique combination of the furan and pyridine moieties in this compound may confer distinct reactivity patterns and biological activities not observed in other sulfonamides.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(pyridin-4-yl)benzenesulfonamide | Pyridine ring and sulfonamide group | Antibacterial |

| 5-(Furan-2-yl)-N-(pyridin-3-yl)benzenesulfonamide | Similar furan and pyridine moieties | Antimicrobial |

| 3-Chloro-N-(pyrimidin-4-yl)benzenesulfonamide | Chlorinated aromatic ring with pyrimidine | Antiviral |

Future Directions

Given its promising biological activity, further research into this compound could explore:

- Development as a Lead Compound : Investigating its potential as a lead compound for new antibacterial agents targeting resistant strains of bacteria.

- Exploration in Other Therapeutic Areas : Evaluating its efficacy in anti-inflammatory or anticancer applications due to the structural diversity provided by the furan and pyridine components.

- Optimization of Synthesis Methods : Improving synthetic routes to enhance yield and reduce costs for potential industrial applications.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyridine-furan hybrid scaffold. A common approach includes:

- Step 1: Coupling of 5-(furan-2-yl)pyridin-3-amine with a chlorinated benzenesulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine as a base) .

- Step 2: Methylation at the benzenesulfonamide nitrogen using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Key considerations: Monitor reaction progress via TLC and confirm intermediate structures using -NMR and LC-MS .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy: - and -NMR to confirm the presence of the furan (δ 6.3–7.2 ppm), pyridine (δ 8.1–8.9 ppm), and sulfonamide (δ 3.1–3.5 ppm for CH) groups .

- X-ray crystallography: Resolve the 3D conformation to verify stereoelectronic effects of the chloro and methyl substituents on the sulfonamide moiety .

- High-resolution mass spectrometry (HR-MS): Confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening?

- Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

- Enzyme inhibition: Test carbonic anhydrase or cyclooxygenase inhibition using UV-Vis spectrophotometry (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

- Chloro vs. fluoro substitution: Replace the 3-chloro group with fluorine to study electronic effects on sulfonamide acidity and target binding. Fluorine’s electronegativity may enhance hydrogen bonding with enzyme active sites .

- Pyridine-furan hybrid optimization: Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate π-π stacking interactions with aromatic residues in target proteins .

Case study: Analogues with 5-(3-nitrophenyl)furan showed 2-fold higher antimicrobial activity compared to unsubstituted furan derivatives .

Q. How can computational modeling guide SAR studies?

- Molecular docking: Use AutoDock Vina to predict binding poses in carbonic anhydrase II (PDB: 3KS3). Focus on sulfonamide interactions with Zn and adjacent hydrophobic pockets .

- QSAR models: Develop regression models correlating logP and Hammett constants (σ) with IC values to prioritize synthetic targets .

Limitations: Solvent effects and protein flexibility may reduce docking accuracy; validate with MD simulations .

Q. What strategies resolve contradictions in biological data across studies?

- Assay standardization: Control variables like pH (critical for sulfonamide ionization) and serum content in cell culture media .

- Metabolite profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may contribute to false positives/negatives .

Example: Discrepancies in cytotoxicity data may arise from differential metabolite formation in serum-containing vs. serum-free assays .

Q. How to optimize synthetic yield without compromising purity?

- Catalyst screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .

- Microwave-assisted synthesis: Reduce reaction time for sulfonamide formation (e.g., 30 minutes at 120°C vs. 12 hours conventional heating) .

- DoE (Design of Experiments): Use factorial design to optimize solvent ratios (e.g., DCM:MeOH) and temperature gradients in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.